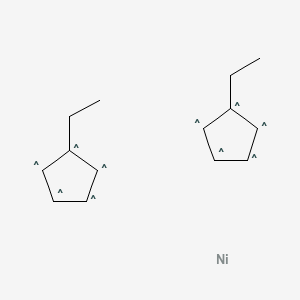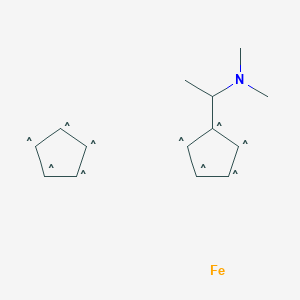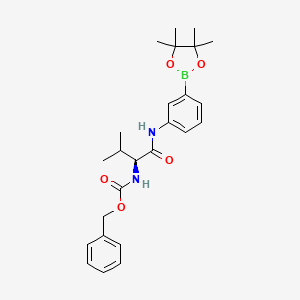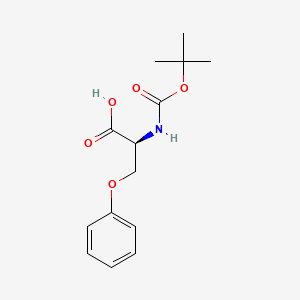
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate involves the reaction of 2-cyano-5-hydroxypentan-2-ol with dodecyl trithiocarbonate in the presence of a base. The detailed steps include dissolving 2-cyano-5-hydroxypentan-2-ol in a suitable solvent (e.g., dichloromethane), adding dodecyl trithiocarbonate to the reaction mixture and stirring for several hours at room temperature, adding a base (e.g., sodium hydroxide) to the reaction mixture and stirring for several more hours, extracting the product with a suitable solvent (e.g., ethyl acetate), and purifying the product by column chromatography or recrystallization.Molecular Structure Analysis
The molecular weight of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate is 389.7 g/mol. The molecular formula is C19H35NOS3 .Scientific Research Applications
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic compounds, as a surfactant, and as a catalyst for biochemical reactions. It is also used in the production of polymers, as a coating for medical devices, and as a stabilizing agent for proteins. Additionally, it has been used in the study of enzyme kinetics and the study of drug interactions.
Mechanism of Action
Target of Action
The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .
Mode of Action
2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .
Biochemical Pathways
The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .
Result of Action
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .
Action Environment
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .
Advantages and Limitations for Lab Experiments
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% has several advantages when used in laboratory experiments. It is a non-toxic compound, which makes it safe to use in a laboratory setting. Additionally, it is a relatively inexpensive reagent, which makes it cost-effective to use. However, it is also important to note that 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% is sensitive to light and air, so it must be stored in a dark, airtight container. Additionally, it can be difficult to remove from a reaction mixture, so it is important to take precautions when using it in a laboratory setting.
Future Directions
There are a number of potential future directions for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% research. One potential direction is to further explore its potential as a drug delivery system. Additionally, its ability to increase the permeability of cell membranes could be further explored for use in gene therapy. Additionally, its ability to inhibit the growth of bacteria, fungi, and viruses could be explored for use in the development of antimicrobial agents. Finally, its ability to bind to proteins and other molecules could be further explored for use in biotechnological applications.
Synthesis Methods
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95% can be synthesized from pentan-2-yl and thiocarbonic acid by a reaction known as a thiocyanation reaction. The reaction involves the addition of thiocyanic acid to the pentan-2-yl, which results in the formation of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95%. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and is typically done at temperatures between 80-100 °C. The reaction is typically complete within 1-2 hours.
properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)


![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)

